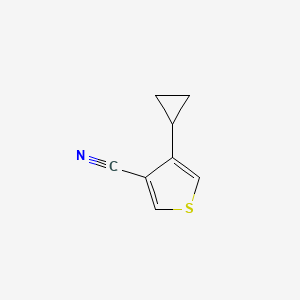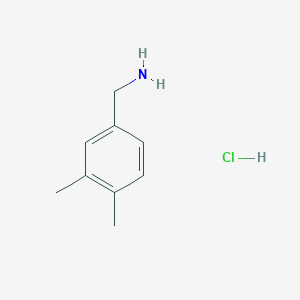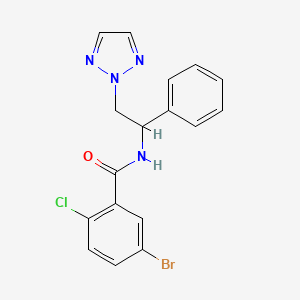
4-Cyclopropylthiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylthiophene-3-carbonitrile, also known as CPCT, is a heterocyclic organic compound that consists of a thiophene ring, a cyano group, and a cyclopropyl group. It has a molecular weight of 149.22 .
Molecular Structure Analysis
The molecular structure of this compound comprises a thiophene ring, a cyano group, and a cyclopropyl group. The thiophene ring is a five-membered heterocycle containing one sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.22 .Aplicaciones Científicas De Investigación
Asymmetrical Modification of Carbon Microfibers
One study discusses the asymmetrical modification of carbon microfibers (CMF) with gold and polythiophene by bipolar electrochemistry in acetonitrile. This research highlights the electrochemical behavior and deposition mechanism of metal in such a medium, demonstrating the possibility of depositing species with a high difference in redox potential. The modified CMFs exhibit significant characteristics for potential applications in electronics and material science (Ongaro et al., 2014).
Expansion of the Gewald Reaction
Another significant application involves expanding the scope of the Gewald reaction, a method for synthesizing thiophene derivatives. By developing a four-component reaction, researchers have created a new pathway to generate 2-arylthieno[2,3-d]pyrimidin-4-amines, showcasing the potential of thiophene derivatives in creating complex organic molecules with photophysical properties suitable for use as metal sensors (Abaee et al., 2017).
Electrochemical Impedance Spectroscopy
The comparison of electrolyte effects on polythiophene coatings demonstrates the influence of different electrolytes on the electrochemical properties of polythiophene films. This research is pivotal in understanding how electrolyte choice affects the efficiency of conductive polymers in various applications, including sensors and electronic devices (Ates et al., 2013).
Electrochemical Synthesis and Characterization
Electrodeposition of polythiophene on steel electrodes rather than on typically used inert electrodes highlights a novel approach to creating materials with anticorrosion applications. This method signifies a shift towards more durable and efficient materials for industrial applications (Ocampo et al., 2006).
Photophysical and Electrochemical Properties
Investigations into the photophysical and electrochemical properties of thiophene derivatives have led to the development of materials with high conductivity and potential applications in electronic devices. These studies are crucial for advancing the field of organic electronics and developing new, more efficient materials (Groenendaal et al., 2001).
Propiedades
IUPAC Name |
4-cyclopropylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDYBRLWMVRUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)

![1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2878742.png)

![6-[(3,4-Dichlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2878746.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/no-structure.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)


![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)